2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-[methyl(thiophen-2-ylmethyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-9(6-8(10)11)5-7-3-2-4-12-7;/h2-4H,5-6H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODAXJGGPCUPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride typically involves the reaction of thiophene-2-carbaldehyde with methylamine, followed by the addition of chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring.
Scientific Research Applications
Chemical Characteristics
This compound is characterized by its molecular formula and a molecular weight of approximately 221.71 g/mol. The structure includes a thiophene ring, which contributes to its reactivity and functional versatility. The presence of both an amino group and a carboxylic acid moiety allows for various chemical transformations, including nucleophilic substitutions and amidation reactions.
Anticancer Research
Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. The synthesis of carboxamides from 2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride can lead to the formation of bioactive products with potential anticancer activities. For instance, compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 1 | HepG2 | 0.5 | |
| Compound 2 | PC12 | 2.1 | |
| Compound 3 | A549 | Low micromolar |
Neurological Disorders
The unique structure of this compound makes it a candidate for drug development targeting neurological disorders. Its ability to interact with voltage-gated sodium channels suggests potential applications as an anesthetic or in pain management therapies.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its functional groups that facilitate various reactions. It can be utilized in the synthesis of peptides and lactams, which are crucial in pharmaceutical chemistry. The reactivity of the amino group allows for nucleophilic substitutions, while the carboxylic acid can undergo esterification or amidation.
Table 2: Synthetic Applications
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Amino group participates in nucleophilic attacks on electrophiles. |
| Amidation | Carboxylic acid moiety forms amides with amines. |
| Esterification | Formation of esters through reaction with alcohols. |
Organic Electronics
Thiophene derivatives, including this compound, are integral in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their conductive properties and ability to form stable films make them suitable for these applications.
Table 3: Applications in Material Science
| Application | Description |
|---|---|
| OFETs | Used as semiconductors in electronic devices. |
| OLEDs | Employed in light-emitting layers for displays. |
Synthesis Pathways
Research has documented various synthetic pathways for producing thiophene-based compounds that demonstrate biological activity. For example, the Gewald reaction has been prominently used to synthesize thiophene derivatives with promising anticancer properties .
In Silico Studies
In silico approaches have been utilized to evaluate the inhibitory potential of thiophene derivatives against specific biological targets like mPGES-1, which is relevant in cancer therapy and inflammation treatment . Compounds derived from similar structures exhibited selective inhibitory activity, further validating the therapeutic potential of these derivatives.
Mechanism of Action
The mechanism of action of 2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Notes
- Contradictions : ’s discontinuation contrasts with active research on structurally similar compounds (e.g., ), indicating variability in commercial viability.
Biological Activity
2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride, with the chemical formula C8H12ClNO2S, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 195.71 g/mol
- Chemical Structure : The compound features a thiophene ring, which is known for its unique electronic properties, making it a valuable scaffold in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, in a study targeting the glutathione-dependent enzyme mPGES-1, the compound demonstrated selective inhibitory activity in the low micromolar range against A549 lung cancer cells. The IC50 values were comparable to established reference compounds, suggesting its potential as an anticancer agent .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | ~5.0 | Inhibition of mPGES-1 |
| MCF-7 | ~6.5 | Induction of apoptosis |
| HCT116 | ~7.0 | Cell cycle arrest in G0/G1 phase |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its mechanism involves the inhibition of mPGES-1, which is crucial in the biosynthesis of prostaglandin E2 (PGE2), a mediator involved in inflammatory responses. By selectively inhibiting this enzyme, this compound may reduce inflammation without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It acts primarily by inhibiting mPGES-1, thereby affecting PGE2 synthesis.
- Cell Cycle Modulation : The compound induces cell cycle arrest, leading to increased apoptosis in cancer cells .
Case Studies
- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in significant cell death in A549 cells after 48 hours of exposure. Flow cytometry analysis revealed an increase in subG0/G1 cell populations, indicating apoptosis .
- Anti-inflammatory Research : In vitro assays showed that the compound effectively reduced PGE2 levels in inflammatory models, suggesting its potential utility in treating conditions characterized by excessive inflammation .
Q & A
Q. What are the optimal synthetic routes for 2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between methylamine derivatives and thiophene-containing precursors. For example, alkylation of methylamine with 2-(chloromethyl)thiophene generates the thiophen-2-ylmethylmethylamine intermediate, which is then reacted with chloroacetic acid followed by hydrochloric acid to form the hydrochloride salt. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., over-alkylation) .
- Purification : Recrystallization from ethanol/water mixtures improves purity, monitored by HPLC (C18 column, 0.1% TFA in mobile phase) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 98 K) resolves the structure. Key steps:
- Data collection : Use MoKα radiation (λ = 0.71073 Å) with a diffractometer (e.g., Rigaku Saturn724), θ range 2.1–40.3°, and absorption correction (multi-scan ABSCOR) .
- Refinement : Full-matrix least-squares refinement (R factor < 0.06) and hydrogen bonding analysis.
- Stabilizing interactions :
- O–H⋯N hydrogen bonds between the carboxylic acid and pyridine-like N atoms (distance ~2.6 Å) .
- C–H⋯O contacts (3.2–3.5 Å) and π-π stacking of thiophene rings (dihedral angle ~25°) .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the conformational stability of this compound in solution, and what analytical methods are suitable for monitoring these changes?
- Methodological Answer :
- Solvent effects : Polar solvents (e.g., DMSO) stabilize zwitterionic forms via solvation, while nonpolar solvents (e.g., chloroform) favor neutral species, analyzed by UV-Vis spectroscopy (λmax shifts ~10 nm) .
- Temperature dependence : Variable-temperature NMR (VT-NMR) in D2O reveals rotational barriers around the C–N bond (ΔG‡ ~50 kJ/mol) from coalescence temperatures .
- Techniques : Circular dichroism (CD) for chiral centers and DFT calculations (B3LYP/6-311+G(d,p)) to model solvent interactions .
Q. What computational modeling approaches are validated for predicting the electronic properties and reactive sites of this compound?
- Methodological Answer :
- DFT studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), identifying the thiophene ring and amino group as reactive sites .
- Validation : Compare computed bond lengths/angles with SCXRD data (e.g., C–C bond deviation < 0.02 Å) .
- MD simulations : Assess solvation dynamics in water (AMBER force field) to predict aggregation behavior .
Q. How does the compound’s stability under varying pH and thermal conditions correlate with its degradation pathways?
- Methodological Answer :
- pH stability : Accelerated degradation studies (25–60°C, pH 1–13) monitored by LC-MS show:
- Acidic conditions : Hydrolysis of the methylamino group to glycine derivatives (m/z 76 fragment) .
- Alkaline conditions : Thiophene ring oxidation (sulfoxide formation, m/z +16) .
- Thermal stability : TGA-DSC reveals decomposition onset at 220°C, with HCl loss (Δm ~15%) followed by thiophene degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
